
tert-butyl 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate hydrochloride: is a synthetic organic compound that features a pyrazole ring substituted with a piperidine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate hydrochloride typically involves multi-step organic reactions. One common route includes the formation of the pyrazole ring followed by the introduction of the piperidine group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and the use of efficient catalysts, is crucial for maximizing yield and minimizing by-products.
化学反応の分析
Types of Reactions: tert-Butyl 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学的研究の応用
Chemistry: In chemistry, tert-butyl 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its piperidine moiety is of particular interest due to its presence in many biologically active compounds.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable component in various industrial processes.
作用機序
The mechanism of action of tert-butyl 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The piperidine moiety may interact with receptors or enzymes, modulating their activity. The pyrazole ring can also participate in binding interactions, contributing to the compound’s overall biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
tert-Butyl 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate: The non-hydrochloride form of the compound.
1-Methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate: A similar compound lacking the tert-butyl group.
tert-Butyl 1-methyl-1H-pyrazole-5-carboxylate: A related compound without the piperidine moiety.
Uniqueness: tert-Butyl 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate hydrochloride is unique due to the combination of its pyrazole and piperidine structures. This dual functionality allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
特性
分子式 |
C14H24ClN3O2 |
|---|---|
分子量 |
301.81 g/mol |
IUPAC名 |
tert-butyl 2-methyl-5-piperidin-4-ylpyrazole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H23N3O2.ClH/c1-14(2,3)19-13(18)12-9-11(16-17(12)4)10-5-7-15-8-6-10;/h9-10,15H,5-8H2,1-4H3;1H |
InChIキー |
QQGGKORHESWWCI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1=CC(=NN1C)C2CCNCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Tert-butyldimethylsilyl)oxy]-3-methylbenzaldehyde](/img/structure/B13469293.png)
![Potassium benzo[d]thiazol-6-yltrifluoroborate](/img/structure/B13469303.png)
amine hydrochloride](/img/structure/B13469309.png)

![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-amine hydrochloride](/img/structure/B13469318.png)
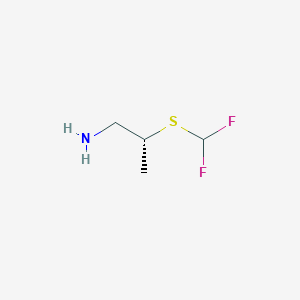
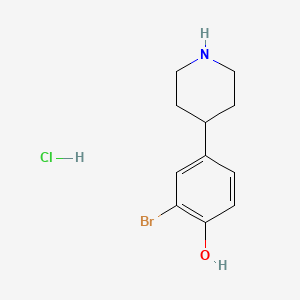
![Methyl({[5-(methylamino)pyridazin-3-yl]imino})(piperidin-4-yl)-lambda6-sulfanone dihydrochloride](/img/structure/B13469357.png)

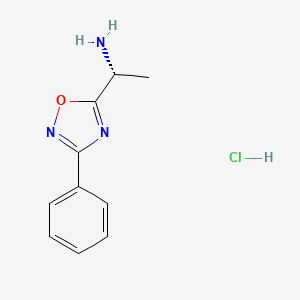
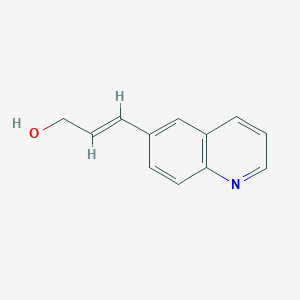
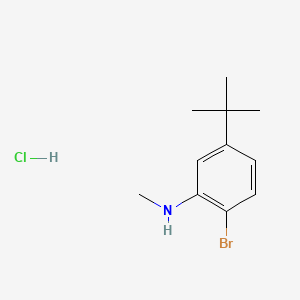
methyl]phosphonate](/img/structure/B13469388.png)
![Pyrazolo[1,5-c]pyrimidin-5-amine](/img/structure/B13469395.png)
